molecular formula C21H19N5OS B11024409 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11024409
M. Wt: 389.5 g/mol
InChI Key: KRSONFQFOZOGGE-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research. Its molecular architecture incorporates two privileged pharmacophores: a 1,3-thiazole core and a 1,2,4-triazole system, linked via a phenyl carboxamide bridge. The thiazole moiety is a versatile heterocycle known for its aromaticity, conferred by the delocalized π-electrons across the ring containing sulfur and nitrogen atoms . This scaffold is prevalent in compounds that interact unpredictably with physiological systems, potentially resetting biochemical pathways, activating or inhibiting enzymes, and stimulating or blocking receptors . The 1,2,4-triazole ring is another nitrogen-containing heterocycle widely recognized for its broad and potent biological activities, particularly in the development of antimicrobial and antifungal agents . The strategic fusion of these two bioactive components into a single molecular entity makes this compound a promising candidate for investigating new therapeutic approaches. The primary research applications of this compound are anticipated in the realms of infectious disease and oncology, based on the established properties of its constituent rings. Thiazole derivatives are found in a wide array of bioactive molecules, including the antifungal drug Abafungin, the antibiotic Aztreonam, and the anticancer agent Dasatinib, highlighting the scaffold's versatility . Similarly, the 1,2,4-triazole pharmacophore is a key structural element in clinically used antifungal drugs (e.g., Fluconazole, Itraconazole) and anticancer agents (e.g., Letrozole, Anastrozole) . The specific molecular hybridization presented in this compound is designed to leverage the synergistic potential of these systems. Researchers can utilize this compound as a lead structure for developing novel antimicrobial agents, particularly against drug-resistant bacterial and fungal strains, which pose a major global health challenge . Its potential mechanism of action may involve enzyme inhibition or interference with key cellular pathways in pathogens. Furthermore, the compound holds value for probing new mechanisms in cancer biology, as both thiazole and triazole derivatives have demonstrated capabilities to inhibit proliferation and induce cellular death in cancer cells . This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to thoroughly investigate the specific biological activities, pharmacokinetic properties, and molecular mechanisms of action of this hybrid compound to fully realize its potential in drug discovery and development.

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

5-benzyl-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H19N5OS/c1-15-24-20(19(28-15)11-16-5-3-2-4-6-16)21(27)25-18-9-7-17(8-10-18)12-26-14-22-13-23-26/h2-10,13-14H,11-12H2,1H3,(H,25,27)

InChI Key

KRSONFQFOZOGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

Method :

  • React α-chloroketone (e.g., chloroacetone) with thiourea in ethanol under reflux (8–12 hours).

  • Acidify with HCl to precipitate the thiazole intermediate.
    Example :

  • Chloroacetone + thiourea → 2-methylthiazole-4-carboxylic acid ethyl ester (yield: 78–99%).

  • Hydrolysis with NaOH (50–60°C) yields 2-methylthiazole-4-carboxylic acid.

Optimization :

  • Use of Et₃N as a catalyst improves cyclization efficiency.

  • Solvent choice (ethyl acetate vs. ethanol) affects yield: 98% in ethyl acetate vs. 85% in ethanol.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation and amine coupling.

Acyl Chloride Intermediate

Method :

  • Treat 2-methylthiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • React with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in anhydrous THF or DMF.
    Conditions :

  • Stir at 0°C → room temperature for 12–24 hours.

  • Use HCTU/HOBt/DIEA as coupling agents for higher yields (75–90%).

Example :

  • 2-Methylthiazole-4-carboxylic acid + 4-(triazolylmethyl)aniline → Target carboxamide (yield: 82%).

Benzyl Group Introduction

The benzyl group is installed at the 5-position of the thiazole via alkylation.

Friedel-Crafts Alkylation

Method :

  • React thiazole intermediate with benzyl bromide in the presence of AlCl₃.

  • Purify via column chromatography (hexane/ethyl acetate).
    Yield : 70–85%.

Alternative :

  • Use Cs₂CO₃ as a base in DMF at 80°C for 3 hours (yield: 73%).

Synthesis of 4-(1H-1,2,4-Triazol-1-Ylmethyl)Aniline

This intermediate is prepared in two steps: triazole synthesis and benzyl functionalization.

Triazole Ring Formation

Method :

  • React hydrazine hydrate with formamide at 160–180°C to form 1H-1,2,4-triazole.

  • Crystallize from cyclohexane (purity: >98%).

Benzylation of Triazole

Method :

  • Treat 4-aminobenzyl chloride with 1H-1,2,4-triazole in DMF using Cs₂CO₃.

  • Stir at 80°C for 6 hours (yield: 68%).

Final Coupling and Purification

The carboxamide and triazole-substituted aniline are coupled to form the target compound.

Amide Bond Formation

Method :

  • Activate 5-benzyl-2-methylthiazole-4-carboxylic acid with HCTU/HOBt.

  • React with 4-(triazolylmethyl)aniline in DMF at 25°C for 24 hours.
    Purification :

  • Recrystallize from methanol/water (purity: >99%).

  • Yield: 65–78%.

Data Tables

Table 1. Key Intermediates and Yields

IntermediateSynthesis MethodYieldPuritySource
2-Methylthiazole-4-carboxylic acidHantzsch cyclization78–99%>95%
4-(Triazolylmethyl)anilineCs₂CO₃-mediated coupling68%>98%
5-Benzylthiazole-4-carboxamideHCTU/HOBt coupling82%>99%

Table 2. Reaction Conditions Comparison

StepSolventCatalystTemperatureTime
Thiazole cyclizationEthyl acetateEt₃N25°C12 h
BenzylationDMFCs₂CO₃80°C3 h
Carboxamide couplingDMFHCTU/HOBt25°C24 h

Challenges and Optimization

  • Racemization : Calcium carbonate in thiazole synthesis caused partial racemization. Mitigated by using non-ionic bases (e.g., Et₃N).

  • Byproducts : Dibrominated impurities in benzylation (e.g., α,α-dibromotoluene). Addressed via recrystallization in hexane/ether.

  • Scale-Up : Continuous flow reactors improve efficiency in triazole synthesis .

Chemical Reactions Analysis

Formation of the Thiazole Ring

  • Hydrazinolysis : Reaction of substituted benzoates with hydrazine hydrate to form carbonylhydrazides, followed by cyclization with carbon disulfide (CS₂) under basic conditions to generate thiazole precursors .

  • Cyclization : Alkaline cyclization of acylthiocarbohydrazides or thiosemicarbazides yields the thiazole core, often requiring heat or specific catalysts .

Incorporation of the Triazole Moiety

  • Nucleophilic Substitution : The triazole ring is introduced via reactions involving hydrazine derivatives and alkylating agents (e.g., arylidene malononitrile or benzyl halides) .

  • Eschenmoser Coupling : A method involving nucleophilic attack of hydrazinecarbothioamides on tetrachloro-p-benzoquinone to form diazenyl-triazole derivatives, followed by dehydrogenation .

Coupling Reactions

  • Amide Bond Formation : The carboxamide group is formed through coupling reactions between thiazole derivatives and amines (e.g., benzylamine), often using activating agents like EDC or HOBt .

Table 1: Key Synthesis Steps and Reagents

StepReagents/ConditionsPurpose
HydrazinolysisHydrazine hydrate, ethanolForm carbonylhydrazide intermediates
CyclizationCS₂, KOH (basic media)Generate thiazole ring
Triazole FormationArylidene malononitrile, refluxIntroduce triazole moiety
Amide CouplingEDC, HOBt, DMFForm carboxamide bond

Reactivity of Functional Groups

The compound’s functional groups (thiazole, triazole, carboxamide, benzyl) enable diverse chemical interactions:

Carboxamide Group

  • Nucleophilic Attack : The amide nitrogen can undergo alkylation or acylation, though steric hindrance from the benzyl group may limit reactivity.

  • Hydrogen Bonding : The amide group participates in hydrogen bonding with biological targets, influencing its therapeutic activity.

Thiazole Ring

  • Electrophilic Substitution : Susceptible to substitution reactions (e.g., bromination) at positions 2 or 5, depending on substituents .

  • Coordination Chemistry : The sulfur atom can act as a ligand for metal ions (e.g., Fe³⁺, Zn²⁺) .

Triazole Moiety

  • Coordination Reactions : The triazole nitrogen atoms can chelate metal ions, forming complexes with potential catalytic or biomedical applications .

  • Substitution Reactions : The triazole ring may undergo electrophilic aromatic substitution, particularly at the 3-position .

Benzyl Group

  • C-H Activation : The benzyl group can undergo oxidation (e.g., to benzaldehyde) or further functionalization via Friedel-Crafts alkylation.

Table 2: Functional Group Reactivity

Functional GroupReaction TypeApplications
CarboxamideHydrogen bonding, nucleophilic attackTargeted therapeutics
ThiazoleElectrophilic substitution, metal coordinationCatalysis, antimicrobial agents
TriazoleCoordination, substitutionChelation therapy, drug design
BenzylOxidation, alkylationStructural diversification

Derivatization and Structural Modifications

Research into analogous compounds highlights strategies to enhance the biological activity of this compound:

Substitution Patterns

  • Electron-Donating Groups : Methoxy substituents on the phenyl ring improve anticancer activity by stabilizing reactive intermediates .

  • Electron-Withdrawing Groups : Chlorine or fluorine atoms at specific positions (e.g., triazole ring) enhance antimicrobial potency .

Hybrid Molecules

  • Thiazole-Triazole Fusion : Combining both rings in a single molecule leverages synergistic biological effects, as seen in similar heterocycles .

  • Metal-Complex Derivatives : Incorporating metal ions (e.g., zinc) into the triazole-thiazole core may improve therapeutic efficacy .

Table 3: Structural Modifications for Enhanced Activity

Modification TypeExample SubstituentBiological ImpactReference
Electron-donatingMethoxy groupIncreased anticancer activity
Electron-withdrawingChlorine atomEnhanced antimicrobial effects
Metal coordinationZinc ionImproved chelation therapy potential

Comparative Analysis of Similar Compounds

The compound’s reactivity and synthesis are contextualized by comparing it to structurally related compounds:

CompoundKey FeaturesBiological ActivitySynthesis Method
N-benzyl-2-(5-benzyl-1H-1,2,4-triazol-3-yl)-4-methylthiazole-5-carboxamideThiazole-triazole fusionAntimicrobialAmide coupling, cyclization
4-Amino-5-aryl-1,2,4-triazole-3-thionesTriazole-thione coreAnticancerHydrazinolysis, cyclization
Thiazole pyrimidine derivativesPyrimidine-thiazole hybridAntiproliferativeCyclization, trifluoroacetic anhydride

Scientific Research Applications

Research indicates that compounds containing thiazole and triazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Similar compounds have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Antifungal Activity : Compounds with similar structures have demonstrated antifungal properties against pathogens like Aspergillus niger and Candida albicans, which could be relevant for developing antifungal agents .
  • Anticancer Properties : Triazole-containing compounds have been studied for their anticancer effects. For instance, derivatives have shown activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazole derivatives for their antimicrobial properties. Compounds similar to 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide were tested against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives revealed that some compounds effectively inhibited the proliferation of cancer cell lines (e.g., MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . These findings suggest that this compound could be further explored for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Thiazole-Triazole Hybrids

Several compounds in and share the thiazole-triazole framework, though with distinct substituents:

Compound Name/ID Key Structural Features Biological Activity (If Reported) Reference
Target Compound 5-benzyl, 2-methyl, triazolylmethylphenyl carboxamide Not explicitly stated
5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Amino-thiazole, triazole-thiol, phenyl group Tyrosinase inhibition (IC₅₀: ~8 µM)
N-(4-methylphenyl)methyl-2-(tetrazol-1-yl)benzamide Tetrazole instead of triazole, methylphenyl Unknown
4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides Sulfanyl linker, aryl substitutions Enhanced tyrosinase inhibition

Key Differences :

  • Triazole vs. Tetrazole : The 1,2,4-triazole in the target compound (vs. tetrazole in ) offers distinct hydrogen-bonding capabilities, possibly influencing receptor binding .
  • Activity: Tyrosinase inhibitors in rely on sulfanyl and amino groups for activity, whereas the target’s unmodified triazole may prioritize different biological targets.

Antifungal Triazole Derivatives

Triazole-containing antifungals like terconazole () and propiconazole () highlight structural and functional contrasts:

Compound Name Core Structure Key Features Application Reference
Target Compound Thiazole-triazole-carboxamide Benzyl, methyl, triazolylmethylphenyl Undisclosed
Terconazole Triazole-dioxolane-dichlorophenyl-piperazine Dichlorophenyl, dioxolane, piperazine Antifungal (vaginal)
Propiconazole Triazole-cyclopentanol Chlorophenyl, cyclopentanol Agricultural fungicide

Key Differences :

  • Substitution Patterns : Terconazole’s dichlorophenyl group and piperazine moiety confer broad-spectrum antifungal activity, while the target compound’s benzyl-thiazole may limit antifungal scope but improve selectivity for other targets.
  • Physicochemical Properties : Propiconazole’s chlorophenyl group increases hydrophobicity (logP ~3.8), whereas the target compound’s carboxamide and triazole may enhance water solubility.

Carboxamide Derivatives with Heterocyclic Moieties

and list carboxamides with varied heterocycles, providing insight into structure-activity relationships:

Compound Name/ID Heterocycle(s) Substituents Reference
Target Compound Thiazole, triazole Benzyl, methyl, triazolylmethylphenyl
N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide Quinoxaline, benzodioxole Diethyl, benzodioxole
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide Thiadiazole, azetidine Dimethyl azetidine

Key Differences :

  • Heterocycle Diversity: The target’s thiazole-triazole system may offer dual hydrogen-bonding sites compared to quinoxaline or thiadiazole derivatives, affecting target binding.

Biological Activity

The compound 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles and their derivatives are known for a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of the specified compound based on recent research findings.

Structural Overview

The molecular formula of the compound is C18H20N4OSC_{18}H_{20}N_{4}OS, with a molecular weight of approximately 348.44 g/mol. The structure features a thiazole ring, which is crucial for its biological activity, and a triazole moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related thiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. The compound under consideration has been evaluated in vitro against several cancer cell lines. In particular, it has shown effectiveness against breast cancer cell lines (e.g., MDA-MB-231), where it induced apoptosis significantly compared to control groups .

Cell Line IC50 (µM) Mechanism
MDA-MB-23110.93Induction of apoptosis
A-43112.45Inhibition of cell proliferation

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties. It has been reported to inhibit carbonic anhydrase (CA) enzymes with varying selectivity. For example, related compounds showed IC50 values ranging from 1.55 to 25.06 nM against CA IX and CA II respectively . This selectivity suggests potential therapeutic applications in conditions where CA IX is overexpressed, such as certain cancers.

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of thiazole derivatives can be attributed to their ability to interact with specific biological targets. For instance, molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes and receptors involved in cancer progression and microbial resistance .

Case Studies

A notable case study involved the application of similar thiazole derivatives in clinical trials for cancer treatment. These trials highlighted not only their anticancer efficacy but also their favorable safety profiles compared to traditional chemotherapeutics .

Q & A

What are the optimal synthetic routes for 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide, considering regioselectivity and yield?

Level: Basic
Methodological Answer:
The synthesis involves modular steps to assemble the thiazole core, triazole moiety, and benzyl-carboxamide substituents. Key strategies include:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones under reflux (e.g., POCl3 as a catalyst at 90°C for 3 hours, as in ).
  • Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,4-triazole group to the phenyl ring (similar to methods in and ).
  • Coupling Reactions: Amide bond formation between the thiazole-4-carboxylic acid and the substituted aniline using coupling agents like EDC/HOBt (referenced in and ).

Critical Parameters:

  • Regioselectivity in triazole formation is controlled by protecting group strategies (e.g., orthogonal protection of reactive sites).
  • Yields are optimized by solvent selection (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% CuI for CuAAC).

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